molecular formula C9H10N2O B13632329 2-(2-Amino-5-methoxyphenyl)acetonitrile

2-(2-Amino-5-methoxyphenyl)acetonitrile

Cat. No.: B13632329
M. Wt: 162.19 g/mol
InChI Key: ZFDZPKNZFAHZCY-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methoxyphenyl)acetonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves refluxing the reaction mixture with concentrated hydrochloric acid and ethanol for an extended period .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Amino-5-methoxyphenyl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-methoxyphenyl)acetonitrile is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(2-amino-5-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDZPKNZFAHZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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